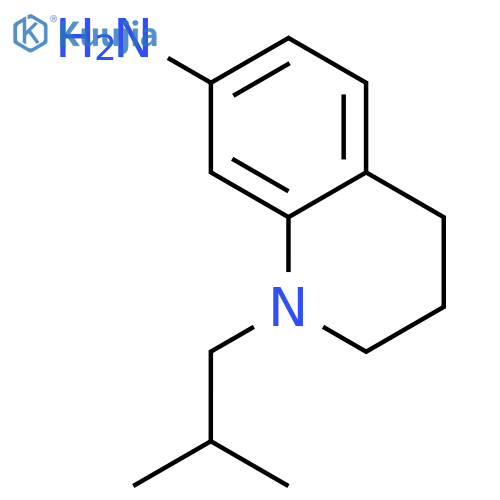Cas no 927684-32-0 (1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine)

927684-32-0 structure
商品名:1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
CAS番号:927684-32-0
MF:C13H20N2
メガワット:204.311303138733
MDL:MFCD11610020
CID:1029022
PubChem ID:28343322
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine 化学的及び物理的性質
名前と識別子
-
- 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
- 1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-amine
- 1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine
- FT-0726997
- DTXSID60651299
- 927684-32-0
- A1-07864
- 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-ylamine
- AKOS011549254
- 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine
- 1-Isobutyl-1,2,3,4-tetrahydro-quinolin-7-ylamine
- SCHEMBL13397208
- DB-079394
- 7-Quinolinamine, 1,2,3,4-tetrahydro-1-(2-methylpropyl)-
-
- MDL: MFCD11610020
- インチ: InChI=1S/C13H20N2/c1-10(2)9-15-7-3-4-11-5-6-12(14)8-13(11)15/h5-6,8,10H,3-4,7,9,14H2,1-2H3
- InChIKey: OMXZWYPBYGTGRO-UHFFFAOYSA-N
- ほほえんだ: CC(C)CN1CCCC2=C1C=C(C=C2)N
計算された属性
- せいみつぶんしりょう: 204.162648646g/mol
- どういたいしつりょう: 204.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.018
- ゆうかいてん: No date available
- ふってん: No date available
- フラッシュポイント: No date available
- じょうきあつ: No date available
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0977830-5g |
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine |
927684-32-0 | 95% | 5g |
$1470 | 2024-08-03 | |
| Alichem | A189004430-1g |
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine |
927684-32-0 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM130215-1g |
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine |
927684-32-0 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532611-1g |
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine |
927684-32-0 | 98% | 1g |
¥2931.00 | 2024-04-25 | |
| Chemenu | CM130215-1g |
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine |
927684-32-0 | 95% | 1g |
$356 | 2021-08-05 | |
| A2B Chem LLC | AI62048-2.5g |
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine |
927684-32-0 | 95% | 2.5g |
$888.00 | 2024-05-20 | |
| eNovation Chemicals LLC | Y0977830-5g |
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine |
927684-32-0 | 95% | 5g |
$1470 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0977830-5g |
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine |
927684-32-0 | 95% | 5g |
$1470 | 2025-02-20 | |
| Crysdot LLC | CD11011684-1g |
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine |
927684-32-0 | 95+% | 1g |
$377 | 2024-07-19 |
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine 関連文献
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
5. Book reviews
927684-32-0 (1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine) 関連製品
- 325722-28-9(1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline)
- 479-59-4(Julolidine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
